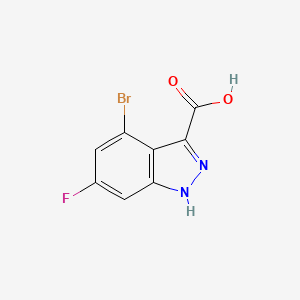

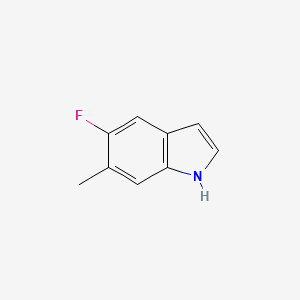

5-fluoro-6-methyl-1H-indole

Descripción general

Descripción

5-Fluoro-6-methyl-1H-indole is a chemical compound with the molecular formula C9H8FN . It has a molecular weight of 149.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

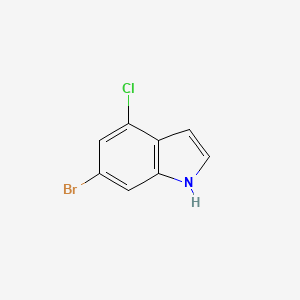

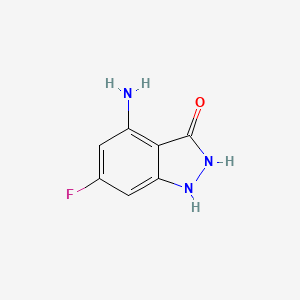

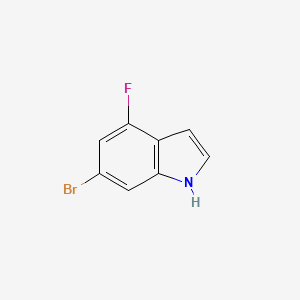

Molecular Structure Analysis

The molecular structure of 5-fluoro-6-methyl-1H-indole consists of a benzene ring fused to a pyrrole ring, with a fluorine atom at the 5-position and a methyl group at the 6-position . The InChI code for this compound is 1S/C9H8FN/c1-6-4-9-7 (2-3-11-9)5-8 (6)10/h2-5,11H,1H3 .Physical And Chemical Properties Analysis

5-Fluoro-6-methyl-1H-indole is a solid substance . It has a molecular weight of 149.17 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Anticancer and Immunomodulators

Indole derivatives have been explored as potential anticancer agents and immunomodulators. They can act as tryptophan dioxygenase inhibitors, which may play a role in cancer treatment by affecting the metabolism of tryptophan, an amino acid involved in immune response regulation .

Antimicrobial Agents

Some indole derivatives show promising results as antimicrobial agents. For instance, certain compounds have demonstrated good antimicrobial potential against a range of pathogens .

Antifungal Agents

Indoles are also being studied for their antifungal properties. This application is particularly important in the development of new treatments for fungal infections, which are becoming increasingly resistant to existing medications .

Diabetes Management

Indole derivatives such as 5-fluoro-6-methyl-1H-indole may be used in the development of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors, which are a class of medications used for managing hyperglycemia in diabetes .

Anti-HIV Agents

Research has been conducted on novel indolyl derivatives for their potential use as anti-HIV agents. Molecular docking studies have been performed to evaluate their effectiveness against HIV-1 .

Signalling Molecules

Indoles play a significant role as signalling molecules between microbes and plants, and they are also valuable in the food industry or perfumery for their flavor and fragrance applications .

Safety and Hazards

The safety information available indicates that 5-fluoro-6-methyl-1H-indole is associated with some hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Direcciones Futuras

Indole derivatives, including 5-fluoro-6-methyl-1H-indole, have diverse biological activities and have immense potential to be explored for new therapeutic possibilities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Mecanismo De Acción

Target of Action

5-Fluoro-6-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit viral replication, suggesting they may interact with viral proteins or cellular factors necessary for viral replication .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to inhibit the enzyme tryptophan dioxygenase, which is involved in the metabolism of the amino acid tryptophan

Result of Action

Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s possible that 5-fluoro-6-methyl-1H-indole could have similar effects, although more research is needed to confirm this.

Propiedades

IUPAC Name |

5-fluoro-6-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAVXDSGDUVHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646649 | |

| Record name | 5-Fluoro-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000343-16-7 | |

| Record name | 5-Fluoro-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

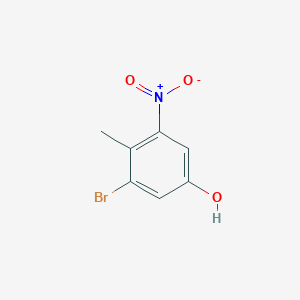

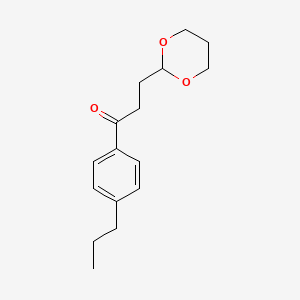

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

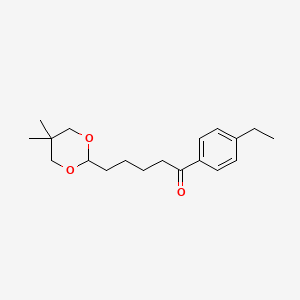

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)

![5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone](/img/structure/B1343633.png)